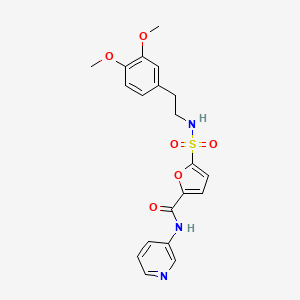
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide, also known as Compound X, is a chemical compound with potential applications in scientific research. This compound belongs to the class of sulfonamide-based drugs and is synthesized through a multistep process involving various chemical reactions.
Scientific Research Applications
Antiprotozoal Agents
One application of related compounds to 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide is as antiprotozoal agents. A study by Ismail et al. (2004) synthesized derivatives with strong DNA affinities, showcasing in vitro efficacy against protozoan pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum.
Heterocyclic Compound Synthesis
Related compounds are also significant in the synthesis of heterocyclic compounds. Stroganova et al. (2016) explored acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to new derivatives with potential pharmacological properties.
Biological Evaluation as Urotensin-II Receptor Antagonists
Another application is in the biological evaluation of similar compounds as potential urotensin-II receptor antagonists. A study by Lim et al. (2019) synthesized 5-arylfuran-2-carboxamide derivatives, identifying potent antagonists for this receptor, which is significant in treating vascular dysfunctions.
Application in Polyester Dyeing
Interestingly, compounds with similar structures have been used in the textile industry. Khalifa et al. (2015) synthesized heterocyclic aryl monoazo organic compounds for dyeing polyester fibers, also showcasing their biological activity.
properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-27-16-6-5-14(12-18(16)28-2)9-11-22-30(25,26)19-8-7-17(29-19)20(24)23-15-4-3-10-21-13-15/h3-8,10,12-13,22H,9,11H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISVDVWQPONBSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(O2)C(=O)NC3=CN=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


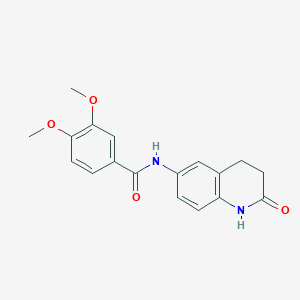
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride](/img/structure/B2413921.png)
![3-Fluoro-4-[(1-methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2413925.png)
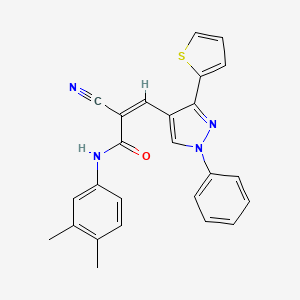
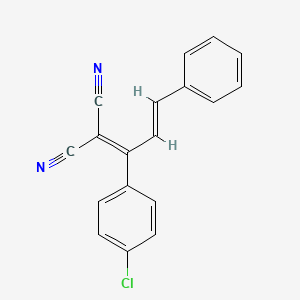
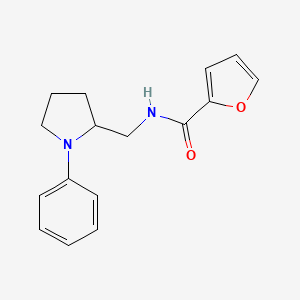
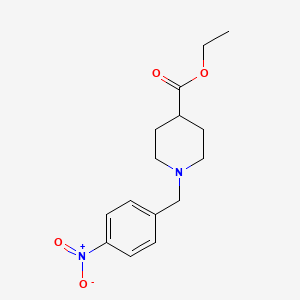

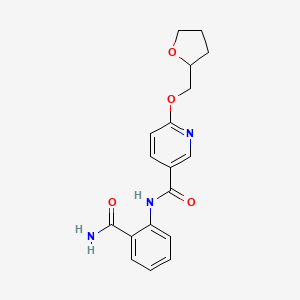
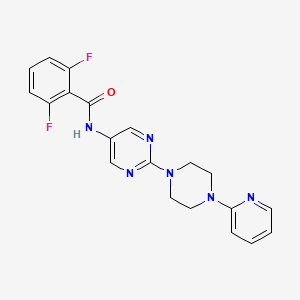
![N-[(4-fluorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2413937.png)

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2413940.png)